Acetylursolic acid

Oncology Melanoma Cell Cycle

Select 3-O-acetylursolic acid for S-phase arrest studies without triggering sub-G1 apoptosis in A375 melanoma, as a validated PfHsp90 inhibitor (KD 8.16 µM, IC50 4 µM vs. P. falciparum), and for cell migration SAR investigations. Its acetylated C-3 hydroxyl confers distinct target engagement and solubility profiles, ensuring experimental reproducibility compared to generic ursolic acid. Suitable for flow cytometry, high-content imaging, and antibiotic potentiation assays against Listeria.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
Cat. No. B15562218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylursolic acid
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1
InChIKeyPHFUCJXOLZAQNH-ISPSOPIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylursolic Acid (3-Acetylursolic Acid): A Semi-Synthetic Ursane Triterpenoid with Differentiated Biological Fingerprint


Acetylursolic acid (3-O-acetylursolic acid; CAS 7372-30-7) is a C-3 acetylated derivative of the pentacyclic triterpene ursolic acid [1]. This semi-synthetic modification yields a distinct molecular species (C32H50O4; MW 498.7 g/mol) that exhibits a modified polarity and solubility profile compared to the parent acid [2]. The compound demonstrates measurable activity against Plasmodium falciparum, Gram-positive bacteria, and melanoma cell lines, with a pharmacological signature that diverges from both ursolic acid and related oleanane triterpenes in key assays of proliferation, migration, and cell cycle regulation [3].

Why Acetylursolic Acid Cannot Be Substituted with Generic Ursolic Acid or Oleanolic Acid


Despite sharing the ursane skeleton, acetylation at the C-3 hydroxyl of ursolic acid fundamentally alters the molecule's interaction with biological targets and cellular membranes, resulting in a non-interchangeable activity profile [1]. Direct comparative studies demonstrate that while 3-O-acetylursolic acid retains similar anti-proliferative potency (GI50 32 µM vs. 26 µM for ursolic acid on A375 melanoma), it exhibits a distinct cell cycle arrest mechanism (S-phase vs. sub-G1), suppressed anti-migratory properties, and a markedly different selectivity window against non-cancerous cells [2]. Furthermore, 3β-acetylursolic acid demonstrates an IC50 of 4 µM against P. falciparum—a potency not directly extrapolated from ursolic acid alone—and shows a specific binding affinity (KD = 8.16 µM) for PfHsp90, a validated antimalarial target . Substitution with generic ursolic acid or its oleanane isomer would therefore compromise experimental reproducibility and invalidate target-specific mechanistic conclusions in both oncology and parasitology research programs.

Quantitative Comparative Evidence for Acetylursolic Acid in Drug Discovery and Chemical Biology


Anti-Proliferative Potency vs. Ursolic Acid in Melanoma: Comparable GI50 but Divergent Cell Cycle Arrest

In a head-to-head comparison on A375 human melanoma cells, 3-O-acetylursolic acid exhibits a GI50 of 32 µM, which is similar to the 26 µM GI50 observed for its parent compound, ursolic acid [1]. However, despite this comparable anti-proliferative potency, the two compounds induce markedly different cell cycle perturbations: ursolic acid elevates the sub-G1 population indicative of apoptosis, whereas 3-O-acetylursolic acid arrests cells in the S-phase and induces pronounced morphological changes [1].

Oncology Melanoma Cell Cycle Apoptosis

Suppression of Anti-Migratory Activity vs. Ursolic Acid: A Functional Selectivity Profile

Acetylation at the C-3 position suppresses the anti-migratory properties of the ursolic acid scaffold. In 2D scratch assays using B16F10 melanoma cells, 3-O-acetylursolic acid exhibits significantly reduced inhibition of cell migration compared to ursolic acid [1]. This functional loss is a direct consequence of the 3-acetylation modification and is not observed with the parent acid [1].

Metastasis Cell Migration Melanoma Wound Healing

Antiplasmodial Activity: Acetylated Ursolic Acid Enhances Potency Against P. falciparum

Chemical modification of ursolic acid to 3β-acetylursolic acid greatly enhances anti-plasmodial activity. While ursolic acid exhibits an IC50 of 6.8 µg/mL against a chloroquine-sensitive (CQS) strain of P. falciparum (D10), 3β-acetylursolic acid demonstrates an IC50 of 4 µM (approx. 2.0 µg/mL) against the same parasite in vitro [1]. Furthermore, 3-acetylursolic acid has been identified as an inhibitor of Plasmodium falciparum heat shock protein 90 (PfHsp90) with a KD of 8.16 µM .

Antimalarial Parasitology Plasmodium falciparum Hsp90 Inhibitor

Antibacterial Spectrum: Potent Activity Against S. pneumoniae with Lower MIC than S. aureus

3-Acetylursolic acid exhibits a differential antibacterial profile against Gram-positive pathogens. It demonstrates MIC values of 39.1 µM against B. cereus, 19.6 µM against S. aureus, and 4.81 µM against S. pneumoniae . This represents an 8-fold higher potency against S. pneumoniae compared to B. cereus, indicating species-specific susceptibility.

Antimicrobial Gram-positive Streptococcus pneumoniae Bacillus cereus

Cytotoxicity Selectivity: Differential LC50 in Cancer vs. Non-Cancer Cell Lines

3β-Acetylursolic acid demonstrates differential cytotoxicity between cancerous and non-cancerous human cell lines. Against HepG2 hepatocellular carcinoma cells, the LC50 is 351 µM . In contrast, against HEK293 non-cancerous embryonic kidney cells, the IC50 is 366.00 µg/mL (approx. 734 µM) [1]. This represents approximately a 2.1-fold selectivity window favoring lower toxicity in the non-cancerous line.

Selectivity Index Cytotoxicity HepG2 HEK293 Anticancer

Anti-Listeria Activity and Antibiotic Interaction: MIC and Synergy Profile

3β-Acetylursolic acid exhibits an MIC of 1.67 mg/ml against three Listeria species (L. monocytogenes, L. ivanovii, L. grayi) [1]. In chequerboard assays, the compound shows synergistic interactions with neomycin and gentamicin, additive-to-synergistic interactions with penicillin G, and indifference with ampicillin [1]. This interaction profile contrasts with other triterpenes tested in the same study, such as 3β-hydroxylanosta-9,24-dien-21-oic acid (MIC 0.185 mg/ml), which exhibited additive/synergistic patterns.

Listeria Antibiotic Synergy Foodborne Pathogen Triterpene

High-Value Application Scenarios for Acetylursolic Acid in Biomedical Research and Drug Discovery


Oncology: Dissecting Cell Cycle Arrest vs. Apoptosis in Melanoma Models

Use 3-O-acetylursolic acid as a chemical probe to induce S-phase arrest without triggering sub-G1 apoptosis in A375 melanoma cells [1]. Compare with ursolic acid to delineate pathways regulating cell cycle progression versus programmed cell death. Suitable for flow cytometry and high-content imaging studies.

Antimalarial Drug Discovery: Hsp90 Inhibition and Structure-Activity Relationship Studies

Employ 3-acetylursolic acid as a validated PfHsp90 inhibitor (KD = 8.16 µM) [1] with an in vitro IC50 of 4 µM against P. falciparum [2]. Utilize as a reference compound for screening novel antimalarial agents and for medicinal chemistry campaigns aiming to optimize triterpene-based Hsp90 inhibitors.

Antimicrobial Resistance: Synergy Testing with Beta-Lactams and Aminoglycosides

Leverage the synergistic interactions of 3β-acetylursolic acid with penicillin G and gentamicin against Listeria species [1] in combination therapy studies. Ideal for investigating the mechanisms of triterpene-mediated antibiotic potentiation and for evaluating adjuvant candidates in foodborne pathogen models.

Chemical Biology: Functional Selectivity Profiling of C-3 Acetylated Ursane Scaffolds

Utilize the differential activity profile of 3-O-acetylursolic acid—maintained anti-proliferative potency but suppressed anti-migratory effects [1]—to study the role of the C-3 hydroxyl in cancer cell migration and metastasis. Employ as a control compound in structure-activity relationship (SAR) studies of ursolic acid derivatives.

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